(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a heterocyclic molecule featuring a pyrazine core substituted with a dimethylamino group at the 6-position. This pyrazine moiety is linked via an oxygen atom to a pyrrolidine ring, which is further connected to a 2-methylthiazole group through a methanone bridge.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-17-12(9-23-10)15(21)20-5-4-11(8-20)22-14-7-16-6-13(18-14)19(2)3/h6-7,9,11H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUZDXMAZLUXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. The structure features a pyrazine ring substituted with a dimethylamino group, a pyrrolidine ring linked through an ether bond, and a thiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2034317-90-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This compound has been shown to exhibit:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism involves modulation of cell cycle progression and induction of apoptosis.
- Cytotoxicity : The compound exhibits moderate cytotoxic effects, with IC50 values indicating significant potency against selected cancer cell lines. For instance, similar compounds in the literature have shown IC50 values in the range of 1–5 µM against various tumor cells .
- Enzyme Inhibition : It has been reported that compounds with similar structures can act as inhibitors for specific kinases, such as c-Met kinase, which is often overexpressed in various cancers .
Case Study 1: Anticancer Properties
In a study evaluating novel derivatives for anticancer activity, compounds structurally related to this compound were synthesized and tested. The results demonstrated that certain derivatives exhibited significant cytotoxicity against A549 and MCF-7 cells, with IC50 values ranging from 1.06 to 2.73 µM .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the thiazole ring significantly influenced the biological activity of these compounds. The presence of specific substituents was correlated with enhanced potency against cancer cell lines, suggesting avenues for further optimization in drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
The compound’s pyrazine-pyrrolidine-thiazole architecture distinguishes it from other heterocyclic systems. Key comparisons include:
- Pyrazolo[3,4-d]pyrimidin-4-ones (): These compounds, synthesized via phenacyl chloride reactions, share a pyrimidine core but lack the pyrazine-thiazole linkage. Their sulfur-containing side chains may influence solubility and target binding differently compared to the dimethylamino group in the target compound .
- Piroxicam Analogs () : Designed as HIV integrase inhibitors, these benzothiazine derivatives exhibit EC50 values of 20–25 µM. While structurally distinct, their docking similarity to raltegravir suggests that the target compound’s pyrrolidine-thiazole system could similarly engage enzyme active sites if optimized .
- Patent Compounds (): Imidazo-pyrrolo-pyrazine derivatives (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone) feature stereospecific pyrrolidine linkers. The target compound’s pyrrolidinyloxy group may confer comparable conformational rigidity for target interactions .
Table 1: Structural Comparison of Heterocyclic Analogs
Physicochemical and Docking Analysis
highlights that structural similarity, assessed via physicochemical descriptors (e.g., logP, polar surface area), correlates with shared mechanisms of action (MOAs). For example, oleanolic acid (OA) and hederagenin (HG) exhibit overlapping protein targets due to descriptor proximity, whereas gallic acid (GA) diverges . Applying this framework:
- The target compound’s dimethylamino group may enhance solubility compared to non-polar analogs (e.g., thiophene derivatives in ).
- Docking studies of piroxicam analogs () suggest that the thiazole ring could engage in π-π stacking or hydrogen bonding with viral integrase, analogous to raltegravir’s binding mode. If the target compound shares this target, its pyrazine moiety might occupy a hydrophobic pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
